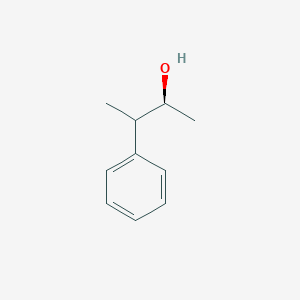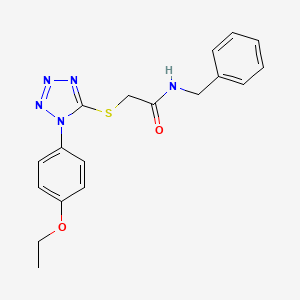
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by its unique molecular structure that includes a trimethyl group and a propan-2-yloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine nucleus. The reaction conditions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring with the propan-2-yloxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved in its action are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propan-2-yloxy group differentiates it from other similar compounds, leading to unique interactions and applications.
Eigenschaften
CAS-Nummer |
5438-73-3 |
|---|---|
Molekularformel |
C11H16N4O3 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-propan-2-yloxypurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-6(2)18-10-12-8-7(13(10)3)9(16)15(5)11(17)14(8)4/h6H,1-5H3 |
InChI-Schlüssel |
LJYOCZJIXAJSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)


![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)
![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)




![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12043503.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)


